molecular formula C21H33N3O4 B12569124 N-(tert-Butoxycarbonyl)-L-leucyl-N-methyl-L-phenylalaninamide CAS No. 298227-22-2

N-(tert-Butoxycarbonyl)-L-leucyl-N-methyl-L-phenylalaninamide

Cat. No.: B12569124
CAS No.: 298227-22-2
M. Wt: 391.5 g/mol
InChI Key: OSMUZJLHKUJYDY-IRXDYDNUSA-N
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Description

N-(tert-Butoxycarbonyl)-L-leucyl-N-methyl-L-phenylalaninamide: is a compound commonly used in organic synthesis, particularly in peptide synthesis. It is a derivative of leucine and phenylalanine, two essential amino acids. The tert-butoxycarbonyl group serves as a protecting group for the amine functionalities, making it easier to manipulate the molecule during various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-N-methyl-L-phenylalaninamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of amino acids are protected using tert-butoxycarbonyl chloride in industrial reactors.

    Automated Coupling: Automated peptide synthesizers are used for the coupling reactions, ensuring high efficiency and yield.

    Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylalanine moiety, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Substitution reactions often involve reagents like trifluoroacetic acid or hydrochloric acid for deprotection.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and deprotected amino acids.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex peptides and proteins.
  • Serves as a building block for the development of novel organic compounds.

Biology:

  • Utilized in the study of enzyme-substrate interactions.
  • Helps in the investigation of protein folding and structure.

Medicine:

  • Plays a role in the development of peptide-based drugs.
  • Used in the synthesis of peptide vaccines and therapeutic peptides.

Industry:

  • Employed in the production of specialty chemicals and pharmaceuticals.
  • Used in the manufacture of high-purity reagents for research and development.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-N-methyl-L-phenylalaninamide primarily involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl group protects the amino functionalities during various synthetic steps, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group is removed, revealing the free amine groups necessary for the biological activity of the peptide.

Comparison with Similar Compounds

  • N-(tert-Butoxycarbonyl)-L-alanyl-N-methyl-L-phenylalaninamide
  • N-(tert-Butoxycarbonyl)-L-valyl-N-methyl-L-phenylalaninamide
  • N-(tert-Butoxycarbonyl)-L-isoleucyl-N-methyl-L-phenylalaninamide

Comparison:

  • N-(tert-Butoxycarbonyl)-L-leucyl-N-methyl-L-phenylalaninamide is unique due to the presence of leucine, which imparts specific steric and hydrophobic properties.
  • Compared to its analogs with alanine or valine, the leucine derivative has a bulkier side chain, affecting its reactivity and interactions in peptide synthesis.
  • The presence of the tert-butoxycarbonyl group in all these compounds provides a common protecting strategy, but the choice of amino acid influences the overall properties and applications of the compound.

Properties

CAS No.

298227-22-2

Molecular Formula

C21H33N3O4

Molecular Weight

391.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-4-methyl-1-[[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C21H33N3O4/c1-14(2)12-16(24-20(27)28-21(3,4)5)19(26)23-17(18(25)22-6)13-15-10-8-7-9-11-15/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,25)(H,23,26)(H,24,27)/t16-,17-/m0/s1

InChI Key

OSMUZJLHKUJYDY-IRXDYDNUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC)NC(=O)OC(C)(C)C

Origin of Product

United States

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